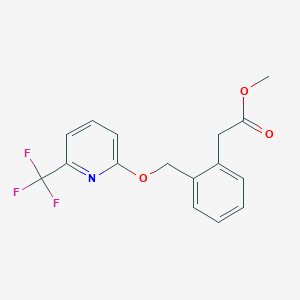

Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate

Vue d'ensemble

Description

Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: is a synthetic organic compound with significant applications in the pharmaceutical and agrochemical industries. This compound is known for its complex structure and remarkable chemical properties, making it an important molecule for various chemical processes and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate typically involves the reaction of pyridine-2-carbaldehyde with benzyl acetone and trifluoromethyl fluoride. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of suitable solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mécanisme D'action

The mechanism of action of Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. It can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

- Methyl 2-(6-trifluoromethylpyrid-2-yloxymethyl)phenylacetate

- Metabolite 10 of Picoxystrobin

Comparison: Compared to similar compounds, Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where enhanced lipophilicity and stability are required .

Activité Biologique

Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate, with the CAS number 187327-30-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 325.28 g/mol

- Structure : The compound features a trifluoromethyl group attached to a pyridine ring, which is linked through an ether bond to a phenylacetate moiety.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent research indicates that derivatives of pyridine and pyrimidine compounds often exhibit anti-inflammatory effects. This compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, studies have reported IC values for similar compounds in the low micromolar range, suggesting significant anti-inflammatory potential .

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines. For example, one study noted that certain derivatives displayed IC values as low as 0.126 μM against triple-negative breast cancer (TNBC) cells (MDA-MB-231), indicating strong growth inhibition . The selectivity index of these compounds suggests they can differentiate between cancerous and non-cancerous cells effectively.

Case Studies and Research Findings

- In Vivo Studies : A pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with related compounds resulted in significant reductions in tumor size and metastasis . The mechanism was attributed to the inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

- Safety Profiles : Safety assessments have indicated that this compound and its derivatives do not significantly affect cardiac repolarization, as evidenced by hERG channel assays showing IC values greater than 10 μM . This suggests a favorable safety profile for further development.

- Structure–Activity Relationships (SAR) : The structural modifications of the pyridine ring and the phenylacetate moiety have been systematically studied to optimize biological activity. Variations in substituents on the pyridine ring have been shown to influence both potency and selectivity against cancer cell lines .

Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c1-22-15(21)9-11-5-2-3-6-12(11)10-23-14-8-4-7-13(20-14)16(17,18)19/h2-8H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBZOKQQKRJKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904648 | |

| Record name | Metabolite 10 of Picoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187327-30-6 | |

| Record name | Metabolite 10 of Picoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.